
Trifluoromethyl perfluoropropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl perfluoropropyl ether is a fluorinated organic compound known for its unique chemical properties and applications. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high stability and resistance to degradation. These properties make this compound valuable in various industrial and scientific applications, particularly in fields requiring materials with high thermal and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl perfluoropropyl ether typically involves the fluorination of appropriate precursors. One common method is the oxidative desulfurization-fluorination of xanthates, which involves the use of oxidants such as N-bromo- or N-iodosuccinimide and fluorinating agents like antimony trifluoride or hydrogen fluoride . Another approach is the nucleophilic substitution of benzylic halogen or α-halogen atoms in acetophenones with perfluoroalcoholate anions .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques. These methods ensure the efficient and cost-effective synthesis of the compound, meeting the demands of various applications in pharmaceuticals, agrochemicals, and materials science .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl perfluoropropyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ether moiety.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidants: N-bromo- or N-iodosuccinimide, dibromodimethylhydantoin.
Fluorinating Agents: Antimony trifluoride, hydrogen fluoride.
Solvents: Organic solvents like dichloromethane and acetonitrile are often used.
Major Products: The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Trifluoromethyl perfluoropropyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethyl perfluoropropyl ether involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound’s resistance to degradation also makes it a valuable tool in studying long-term biological and environmental effects .
Comparison with Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethyl group but differ in their ether moieties.
Perfluoroalkyl ethers: Similar in structure but vary in the length and branching of the perfluoroalkyl chains.
Uniqueness: Trifluoromethyl perfluoropropyl ether is unique due to its combination of the trifluoromethyl group and the perfluoropropyl ether moiety. This combination imparts exceptional stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in applications requiring long-term stability and performance .
Properties
CAS No. |
428454-68-6 |
|---|---|
Molecular Formula |
C4HF9O |
Molecular Weight |
236.04 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(trifluoromethoxy)propane |
InChI |
InChI=1S/C4HF9O/c5-1(2(6,7)8)3(9,10)14-4(11,12)13/h1H |
InChI Key |
XDHKPUUGCABIMF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


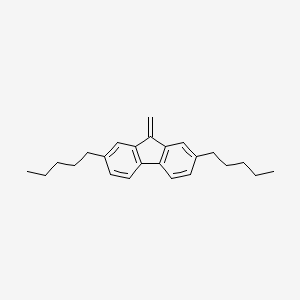
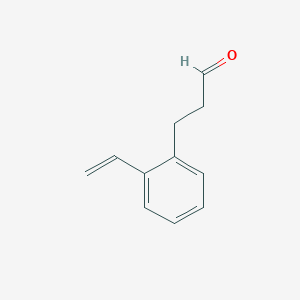
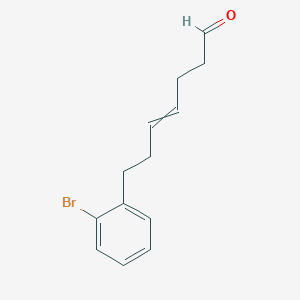
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)


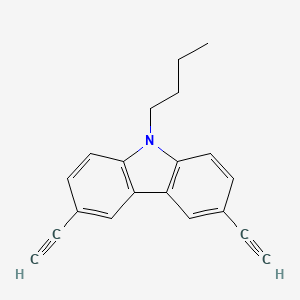
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
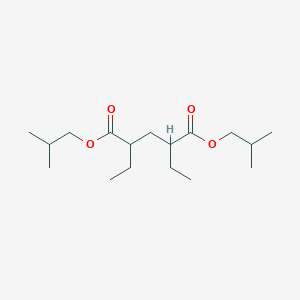
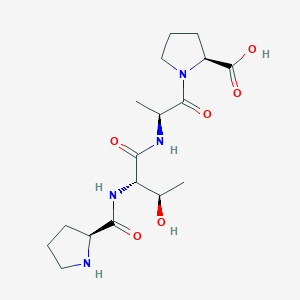
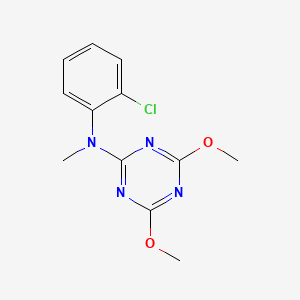
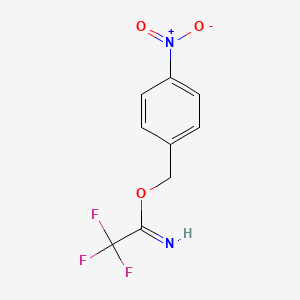
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
